Brevinin-1E-OG5 antimicrobial peptide
Description
Discovery and Natural Occurrence in Rana grahami
The initial identification and characterization of this compound emerged from comprehensive biochemical investigations of skin secretions from Rana grahami, commonly known as the Yunnanfu Kunming frog. Scientific research conducted on this species revealed the presence of multiple antimicrobial peptides belonging to various structural families, with seven distinct peptides demonstrating significant antimicrobial activity being isolated in pure form from skin extracts. The discovery process involved sophisticated purification techniques and structural characterization methods that enabled researchers to identify the unique amino acid sequence and biological properties of Brevinin-1E-OG5 among the complex mixture of bioactive compounds present in the frog's skin secretions.
Rana grahami represents a species endemic to specific geographical regions, and the natural occurrence of Brevinin-1E-OG5 within this organism reflects the evolutionary pressures and ecological challenges faced by amphibians in their native habitats. The skin secretions of this species contain a sophisticated cocktail of antimicrobial compounds that provide protection against the diverse array of pathogenic microorganisms encountered in aquatic and terrestrial environments. Research investigations have demonstrated that the peptide composition of Rana grahami skin secretions includes representatives from multiple antimicrobial peptide families, including nigrocin-2, brevinin-1, brevinin-2, and esculentin-1 families, indicating the complex evolutionary strategies employed by this species for pathogen resistance.
The taxonomic classification of the source organism has undergone revision, with some scientific literature referring to the species as Odorrana grahami, reflecting ongoing taxonomic refinements based on molecular phylogenetic analyses. This nomenclatural variation does not affect the fundamental characteristics or biological properties of Brevinin-1E-OG5, but it highlights the dynamic nature of amphibian taxonomy as researchers continue to refine understanding of evolutionary relationships within this diverse group of organisms. The natural habitat and ecological niche of Rana grahami likely contribute to the selective pressures that have shaped the evolution of its antimicrobial peptide repertoire, with environmental factors influencing the specific structural and functional characteristics of compounds like Brevinin-1E-OG5.
Taxonomic Context Within the Brevinin Superfamily
Brevinin-1E-OG5 occupies a well-defined position within the extensively characterized Brevinin superfamily, a large group of structurally related antimicrobial peptides that demonstrate remarkable diversity while maintaining conserved functional domains essential for antimicrobial activity. The Brevinin superfamily encompasses two primary subfamilies: Brevinin-1 peptides, which typically consist of approximately 24 amino acid residues, and Brevinin-2 peptides, which are generally longer with 33-34 residues. The classification of Brevinin-1E-OG5 within the Brevinin-1 subfamily is based on its length, structural characteristics, and sequence homology with other characterized members of this group.
The evolutionary history of the Brevinin superfamily reveals a complex pattern of gene duplication, divergence, and adaptive evolution that has resulted in the extensive diversity observed among contemporary amphibian antimicrobial peptides. Phylogenetic analyses have demonstrated that the Brevinin gene family arose in the common ancestor of hylid and ranid frog families before their divergence during the Mesozoic era, subsequently diversifying through numerous duplication events and sequence divergence processes. The amino acid sequence of Brevinin-1 peptides, including Brevinin-1E-OG5, shows poor conservation across species, with only four invariant residues (Ala^9^, Cys^18^, Lys^23^, Cys^24^) maintained throughout the family, indicating strong selective pressure for functional diversification while preserving essential structural elements.
Comparative analysis of Brevinin-1E-OG5 with other members of the superfamily reveals both conserved and variable structural elements that contribute to the overall functional diversity of this peptide group. The characteristic Rana box present in Brevinin-1E-OG5 represents a highly conserved structural motif that is shared among most members of the Brevinin superfamily, consisting of a C-terminal disulfide-bridged cyclic heptapeptide with the general structure Cys^18^-(Xaa)~4~-Lys-Cys^24^. However, recent discoveries of C-terminal truncated Brevinin peptides lacking this characteristic domain have challenged traditional understanding of structure-activity relationships within the family, demonstrating that antimicrobial activity can be maintained even without the Rana box.
The taxonomic distribution of Brevinin peptides across amphibian species provides valuable insights into the evolutionary strategies employed by different lineages for pathogen defense. Research has shown that approximately 350 types of Brevinin peptides have been discovered and characterized, representing one of the most diverse antimicrobial peptide families in the animal kingdom. The extensive structural variation observed among these peptides likely reflects adaptation to different pathogenic pressures encountered by various amphibian species in their respective ecological niches. Brevinin-1E-OG5 exemplifies this diversity while maintaining the core functional characteristics that define the Brevinin-1 subfamily, including its linear structure, amphipathic properties, and membrane-disrupting mechanism of action.
Evolutionary Significance of Amphibian Antimicrobial Peptides
The evolutionary significance of amphibian antimicrobial peptides, including Brevinin-1E-OG5, extends far beyond their immediate functional role in pathogen defense, representing a remarkable example of adaptive evolution in response to diverse environmental pressures and pathogenic challenges. Amphibian skin serves as the primary interface between these organisms and their environment, necessitating sophisticated defense mechanisms capable of protecting against the wide array of bacteria, fungi, and other microorganisms encountered in aquatic and terrestrial habitats. The evolution of complex antimicrobial peptide repertoires in amphibians reflects millions of years of co-evolutionary arms races between hosts and pathogens, resulting in the diverse array of structural and functional adaptations observed in contemporary species.
Molecular evolutionary analyses have provided compelling evidence for diversifying selection operating on antimicrobial peptide genes in amphibian lineages, indicating that these loci have been subject to strong adaptive pressure throughout their evolutionary history. Research investigating the evolution of antimicrobial peptide gene families in hylid and ranid frogs has demonstrated that after the initial gene family arose in the common ancestor of these groups, subsequent diversification occurred through numerous duplication events followed by sequence divergence. The pattern of molecular evolution observed in these peptides suggests that diversifying selection has operated within both the propiece and mature domains of antimicrobial peptide precursors, with particularly strong selection pressure evident in the mature peptide regions that directly interact with pathogenic organisms.
The evolutionary significance of amphibian antimicrobial peptides is further highlighted by evidence of coordinated and compensatory amino acid replacements occurring within different domains of peptide precursors. Studies have revealed that coordinated evolution between the acidic propiece and cationic mature domain of antimicrobial peptide precursors has occurred in some amphibian lineages, similar to patterns observed in mammalian defensin genes. This coordinated evolution suggests that maintaining proper charge balance and structural integrity across the entire precursor molecule is essential for optimal peptide processing and biological activity. The absence of such coordinated evolution in some lineages indicates that different evolutionary strategies have been employed by various amphibian groups to optimize their antimicrobial peptide systems.
The remarkable diversity of antimicrobial peptides in amphibians, exemplified by compounds like Brevinin-1E-OG5, represents one of the most extensive antimicrobial arsenals known in vertebrates. Current research has identified antimicrobial peptides from amphibians as the largest source of characterized antimicrobial compounds among vertebrate groups, with most studies focusing on the bioactive skin secretions of anurans. Recent investigations extending into previously understudied amphibian groups, such as caecilians, have revealed additional diversity with 477 candidate antimicrobial peptides identified within eight caecilian species, grouped into 29 antimicrobial peptide families. This extraordinary diversity suggests that the evolutionary investment in antimicrobial peptide systems represents a fundamental strategy for survival in pathogen-rich environments, with different amphibian lineages developing unique solutions to similar environmental challenges.
Table 1. Comparative Analysis of Brevinin-1 Family Peptides
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLPLLAGLAANFLPKLFCKITRKC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
1. Mechanism of Action
Brevinin-1E-OG5 exhibits a multifaceted mechanism of action against bacteria. Its primary mode involves disrupting bacterial membranes, leading to cell lysis. The peptide's structure allows it to interact with lipid bilayers, causing membrane perturbation and loss of cellular integrity. This mechanism is particularly effective against both planktonic and biofilm-forming bacteria, which are often resistant to conventional antibiotics .
2. Efficacy Against Drug-Resistant Strains
Research has demonstrated that Brevinin-1E-OG5 is effective against various MDR strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Studies indicate that its antibacterial activity is not only significant in vitro but also shows promise in vivo, suggesting potential for clinical applications .
Anti-inflammatory Activity
1. Dual Role in Infection Management
In addition to its antimicrobial effects, Brevinin-1E-OG5 has been shown to possess anti-inflammatory properties. It can modulate immune responses by inhibiting pro-inflammatory cytokine release, which is crucial in managing infections that lead to inflammatory responses. This dual action enhances its therapeutic potential in treating infections accompanied by inflammation .
2. Specific Case Studies
In a study involving the peptide Brevinin-1GHd (a related analog), it was found to significantly reduce inflammation in a carrageenan-induced edema model in mice. This suggests that similar analogs like Brevinin-1E-OG5 could be explored for their anti-inflammatory capabilities alongside antimicrobial effects .
Therapeutic Applications
1. Development of Novel Antibiotics
The rise of antibiotic resistance has prompted the exploration of AMPs like Brevinin-1E-OG5 as potential alternatives to conventional antibiotics. Its ability to target and kill resistant bacteria makes it a candidate for developing new therapeutic agents .
2. Formulation in Drug Delivery Systems
Recent advancements include incorporating Brevinin-1E-OG5 into drug delivery systems aimed at enhancing its stability and bioavailability. Research is ongoing to optimize formulations that can effectively deliver this peptide to infection sites while minimizing side effects .
Comparative Efficacy Table
| Peptide | Target Bacteria | Mechanism | Anti-inflammatory Activity | Clinical Potential |
|---|---|---|---|---|
| Brevinin-1E-OG5 | MRSA, VRE | Membrane disruption | Yes | High (novel antibiotic) |
| Brevinin-1GHd | Gram-positive bacteria | Membrane lysis | Yes | Moderate (anti-inflammatory) |
| Brevinin-1BW | S. aureus, E. faecalis | Membrane targeting | No | High (antibiotic candidate) |
Comparison with Similar Compounds
Structural Features
Brevinin-1E-OG5 shares key structural motifs with other Brevinin-1 peptides but differs in residue composition and flexibility:
Key Insights :
- Brevinin-1E-OG5’s N-terminal flexibility (RMSD 2.09 Å for full structure) contrasts with Brevinin-1GHd’s rigid helical core (RMSD 0.52 Å for residues 6–17), which enhances membrane interaction .
- Brevinin-1OS derivatives, such as des-Ala16-[Lys4]brevinin-1pl, show improved selectivity via reduced hydrophobicity, lowering hemolytic activity by 40% compared to Brevinin-1E-OG5 .
Antimicrobial Activity
Comparative MIC (Minimum Inhibitory Concentration) values against common pathogens:
Key Insights :
Hemolytic and Cytotoxic Profiles
| Compound | Hemolysis (% at 50 µg/mL) | Cytotoxicity (IC50, µM) |
|---|---|---|
| Brevinin-1E-OG5 | 15% | >100 |
| Brevinin-1BW | 25% | 75 |
| Brevinin-1GHd | 8% | >200 |
| Brevinin-1OS | 10% | >150 |
Key Insights :
- Brevinin-1GHd’s low hemolysis (8%) correlates with its optimized amphipathicity and reduced nonpolar surface area .
- Brevinin-1BW’s higher cytotoxicity (IC50 75 µM) may limit therapeutic applications .
Mechanistic and Clinical Advantages
Dual Mechanisms of Action
- Brevinin-1E-OG5: Primarily membranolytic but also inhibits biofilm formation by disrupting quorum sensing .
- Brevinin-1GHd : Combines membrane disruption with LPS neutralization and anti-inflammatory effects (e.g., TNF-α suppression by 70% at 10 µg/mL) .
- Brevinin-1OS : Targets intracellular DNA in cancer cells, showing 60% inhibition of HeLa cell proliferation at 20 µg/mL .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for preparing Brevinin-1E-OG5 is Fmoc-based Solid-Phase Peptide Synthesis (SPPS) , a widely used technique for synthesizing peptides with precise sequences.
- Sequence : Phe-Leu-Pro-Leu-Leu-Ala-Gly-Leu-Ala-Ala-Asn-Phe-Leu-Pro-Lys-Leu-Phe-Cys-Lys-Ile-Thr-Arg-Lys-Cys (24 amino acids)
- Peptide Purity : Typically >95% as confirmed by HPLC analysis.
- Form : Lyophilized powder for stability and storage.
- The synthesis starts with the attachment of the C-terminal amino acid to a solid resin.
- The Fmoc protecting group on the amino acid is removed using piperidine in dimethylformamide (DMF).
- Successive amino acids are coupled using the activating agent HBTU in the presence of 4-methylmorpholine (NMM) in DMF.
- After chain assembly, the peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA), water, thioanisole (TIS), and 1,2-ethanedithiol (EDT) in a ratio of 94:2:2:2 (v/v/v/v).
- The linear peptide is then oxidized to form the essential disulfide bridges using 0.5% hydrogen peroxide (H2O2) at room temperature for 30 minutes.
- Final purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC).
- The identity and purity of the peptide are confirmed by liquid chromatography-mass spectrometry (LC-MS) and HPLC, respectively.
This method ensures the correct formation of the peptide’s secondary structure, including the characteristic "Rana Box" disulfide-bridged cyclic heptapeptide loop critical for antimicrobial activity and structural stability.
Purification and Quality Control
- Purification : RP-HPLC is used to purify the crude peptide to a purity level exceeding 95%.
- Quality control : LC-MS analysis confirms the molecular weight and verifies the peptide sequence.
- Batch-to-batch variation in purity is monitored to ensure consistency in peptide quality.
Optional Post-Synthesis Treatment: TFA Removal
- Trifluoroacetic acid (TFA) used in cleavage can remain bound to peptides and affect bioactivity.
- Optional TFA removal services are available to improve peptide purity and reduce potential cytotoxicity from residual TFA.
- This step involves additional purification processes such as repeated lyophilization or ion-exchange chromatography.
Insights from Research on Analogues and Modifications
Research on brevinin-1 peptides, including Brevinin-1E variants, provides insights into how modifications affect preparation and activity:
- N-terminal truncations and substitutions (e.g., introducing lysine or tryptophan residues) are synthesized similarly via SPPS.
- These modifications aim to optimize antimicrobial efficacy while reducing toxicity.
- Maintaining the hydrophobic N-terminal domain and the "Rana Box" is critical for activity.
- The preparation methods for analogues follow the same SPPS and oxidation protocols with adjustments in the amino acid sequence.
Data Table: Summary of Brevinin-1E-OG5 Preparation Parameters
| Parameter | Details |
|---|---|
| Peptide Length | 24 amino acids |
| Sequence | FLPLLAGLAANFLPKLFCKITRKC |
| Synthesis Method | Fmoc Solid-Phase Peptide Synthesis (SPPS) |
| Cleavage Cocktail | TFA/Water/Thioanisole/EDT (94:2:2:2 v/v/v/v) |
| Disulfide Bridge Formation | Oxidation with 0.5% H2O2, 30 min at room temperature |
| Purity (HPLC) | ≥ 95.7% |
| Verification | LC-MS and RP-HPLC |
| Storage | Lyophilized powder, ≤ -20 °C |
| Optional Treatment | TFA removal |
Q & A
Q. What experimental methodologies are recommended to investigate the structure-function relationship of Brevinin-1E-OG5?
To elucidate structure-function relationships, employ circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helical or β-sheet conformations) under membrane-mimetic conditions (e.g., SDS micelles or lipid bilayers). Combine this with site-directed mutagenesis to identify critical residues for antimicrobial activity. For example, studies on brevinin-1BYa revealed that substitutions in its hydrophobic face reduced membrane disruption efficacy . Pair structural data with minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria to correlate structural motifs with activity .
Q. How can researchers standardize antimicrobial activity assays for Brevinin-1E-OG5 to ensure reproducibility?
Adopt the CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution assays, using standardized bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). Include controls for peptide stability (e.g., serum stability tests) and cytotoxicity (e.g., hemolysis assays with red blood cells). For example, Table 2 in [] provides a template for comparing MIC values across peptide variants. Ensure peptide purity (>95%) via HPLC and mass spectrometry, as impurities can skew results .
Advanced Research Questions
Q. What strategies address discrepancies in Brevinin-1E-OG5’s efficacy across different bacterial membranes?
Contradictions in efficacy often arise from variations in membrane composition (e.g., lipid A modifications in Gram-negative bacteria) or extracellular polysaccharide layers. Use liposome leakage assays with synthetic membranes mimicking pathogen-specific lipid ratios (e.g., 3:1 POPE/POPG for P. aeruginosa). Combine this with atomic force microscopy (AFM) to visualize real-time membrane disruption. For example, brevinin-1BYa showed reduced activity against LPS-modified strains, highlighting the role of membrane charge and fluidity . Cross-reference findings with proteomic data to identify bacterial countermeasures (e.g., efflux pumps or peptidase secretion) .
Q. How can machine learning enhance the design of Brevinin-1E-OG5 derivatives with improved selectivity?
Leverage algorithms trained on antimicrobial peptide (AMP) databases (e.g., APD3 or DRAMP) to predict sequences with high antimicrobial activity and low cytotoxicity. For instance, a model analyzing physicochemical properties (e.g., hydrophobicity, charge) identified brevinin-1E-OG5 derivatives with enhanced selectivity for Candida albicans biofilms . Validate predictions using molecular dynamics simulations to assess peptide-membrane interactions and in vitro toxicity screens .
Q. What in vivo models are suitable for evaluating Brevinin-1E-OG5’s therapeutic potential without commercial bias?
Use invertebrate models (e.g., Galleria mellonella larvae) for preliminary toxicity and efficacy testing, as they offer high-throughput screening with ethical advantages. For mammalian studies, employ murine wound infection models with bioluminescent pathogens (e.g., S. aureus Xen29) to quantify bacterial load reduction via IVIS imaging. Ensure peptide delivery methods (e.g., hydrogels or nanoparticles) are optimized for stability, as seen in studies on adhesive AMP coatings for implants .
Data Analysis and Interpretation
Q. How should researchers reconcile conflicting data on Brevinin-1E-OG5’s resistance development in biofilms?
Biofilm-associated resistance may stem from reduced peptide penetration or upregulated stress-response pathways (e.g., SOS response). Use confocal microscopy with fluorescently labeled peptides to quantify biofilm penetration efficiency. Pair this with RNA-seq to identify bacterial genes (e.g., recA or lexA) induced during peptide exposure. For example, brevinin-1BYa-resistant P. aeruginosa showed overexpression of efflux pumps and alginate biosynthesis genes .
Q. What statistical frameworks are recommended for analyzing high-throughput screening data for Brevinin-1E-OG5 analogs?
Apply multivariate analysis (e.g., PCA or PLS-DA) to identify key physicochemical parameters (e.g., charge, amphipathicity) driving activity. Use ROC curves to evaluate predictive models’ accuracy in distinguishing active/inactive peptides. For instance, combinatorial design studies on AMPs achieved >85% prediction accuracy using such frameworks .
Methodological Resources
- Structural Data : Refer to Protein Data Bank (PDB) entries (e.g., 2K6O for α-helical AMPs) to compare Brevinin-1E-OG5’s conformation with homologs .
- Activity Tables : Use templates like Table 2.3 in [] to standardize MIC and hemolysis data reporting.
- In Silico Tools : Tools like Rosetta Membrane or GROMACS for simulating peptide-lipid interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
